(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide
Description
The compound "(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide" is a structurally complex molecule featuring multiple pharmacologically relevant moieties:
- 4-Methoxyphenyl: Enhances electron density and may influence binding affinity through hydrogen bonding.
- Trihydroisoquinoline: A partially saturated isoquinoline system, which could confer rigidity and modulate bioavailability.
- 4-(Dimethylamino)phenyl: A polar substituent that may enhance solubility and participate in charge-transfer interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O5/c1-34(2)22-12-10-21(11-13-22)33-31(36)29-25-6-4-5-7-26(25)32(37)35(23-14-17-27-28(18-23)40-19-39-27)30(29)20-8-15-24(38-3)16-9-20/h4-18,29-30H,19H2,1-3H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHFJOYOCFDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C32H29N3O5
- Molecular Weight : 517.59 g/mol
- CAS Number : 1023480-30-9
- InChI Key : MLQBKKDOVITPQI-UHFFFAOYNA-N
The biological activity of this compound can be attributed to its structural components, which include:
- A benzo[d]1,3-dioxole moiety known for its antioxidant properties.
- A trihydroisoquinoline structure that may contribute to neuroprotective effects.
- The presence of a dimethylamino group , which can enhance lipophilicity and potentially improve bioavailability.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of isoquinoline can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A derivative similar to the compound demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antioxidant Properties
The dioxole ring present in the compound is known for its ability to scavenge free radicals. Preliminary studies suggest:
- Antioxidant Capacity : The compound exhibited a notable reduction in oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage .
Neuroprotective Effects
Given the presence of the trihydroisoquinoline structure, research has explored its neuroprotective capabilities:
- Neuroprotection Studies : In animal models of neurodegeneration, similar compounds have been shown to reduce neuronal apoptosis and improve cognitive function .
Case Studies
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the isoquinoline moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
- A study demonstrated that derivatives of isoquinoline compounds can effectively target multiple signaling pathways involved in cancer progression, suggesting that this compound may have similar effects .
-
Antimicrobial Effects :
- Certain derivatives of benzodioxole have shown promising antimicrobial activities against a range of pathogens. The ability to disrupt bacterial cell membranes or inhibit essential enzymes is a common mechanism observed in related compounds .
- The compound’s structural features may enhance its interaction with microbial targets, leading to effective antimicrobial action.
-
Neuroprotective Effects :
- Compounds containing methoxyphenyl groups have been studied for their neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
- Preliminary studies suggest that this compound could potentially be developed for treating conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier and exert protective effects on neurons.
Cancer Treatment
The potential for this compound to act as an anticancer agent makes it a candidate for further investigation in oncology. It could be formulated into novel therapeutic agents targeting specific cancer types.
Antimicrobial Formulations
Given its potential antimicrobial properties, this compound could be developed into topical or systemic formulations for treating infections caused by resistant bacterial strains.
Neurological Disorders
With its neuroprotective potential, this compound could be explored as a treatment option for neurodegenerative diseases, possibly in combination with other agents to enhance efficacy.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Methoxy vs. Halogen Substituents: The 4-methoxyphenyl group in the target compound (vs. However, halogenated analogs (e.g., ) may exhibit stronger binding due to halogen bonding .
- Dimethylamino Group: The 4-(dimethylamino)phenyl moiety in the target compound enhances solubility in polar solvents compared to non-polar substituents like trifluoromethyl ( ). This group is also seen in commercial kinase inhibitors ( ).
- Trihydroisoquinoline Core: Unlike simpler benzamide or pyrrolidine backbones (e.g., ), the trihydroisoquinoline system introduces conformational rigidity, which could reduce metabolic degradation.
Physicochemical and Stereochemical Considerations
- If chiral centers exist (e.g., in the trihydroisoquinoline moiety), enantiomeric resolution would be essential.
- Spectroscopic Characterization : IR and NMR data from pyrrolidinecarbohydrazide analogs ( ) suggest that the target compound’s carbonyl (C=O) and NH groups would show distinct absorption peaks (e.g., ~1650 cm⁻¹ for formamide C=O).
Q & A
Q. Q: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
A: Synthesis requires precise control of multi-step reactions. For example, condensation steps (e.g., hydrazine-aldehyde coupling) often require acid catalysis (e.g., acetic acid) and ethanol as a solvent to achieve >90% yield . Optimization via Design of Experiments (DoE) or Bayesian algorithms can systematically explore variables like temperature, solvent ratio, and catalyst loading to maximize efficiency . Monitoring via TLC and NMR ensures intermediate purity .
Q. Q: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
A: High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., observed vs. calculated m/z ±0.3 ppm) . - and -NMR in DMSO-d resolve aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm), while FTIR identifies carbonyl stretches (e.g., 1596 cm for C=O) .
Advanced Mechanistic & Structural Analysis
Q. Q: How can conflicting NMR data for similar derivatives be resolved to confirm the target compound’s regiochemistry?
A: Use 2D NMR (e.g., COSY, HMBC) to correlate protons and carbons. For example, HMBC cross-peaks between the formamide NH (δ ~10.7 ppm) and the trihydroisoquinoline carbonyl confirm connectivity . Compare with structurally validated analogs (e.g., ’s hydrazinylidene derivatives) to identify diagnostic shifts .
Q. Q: What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For instance, the electron-rich 4-methoxyphenyl group may direct substitution to the benzo[d][1,3]dioxole ring . MD simulations can further assess solvation effects on reaction pathways .
Biological & Functional Applications
Q. Q: How can the compound’s potential as a kinase inhibitor be evaluated in vitro?
A: Perform enzymatic assays (e.g., ADP-Glo™) against target kinases (e.g., EGFR or VEGFR). Structural analogs with dimethylamino groups (e.g., ) show receptor-binding affinity due to electron-donating substituents . Pair with molecular docking (AutoDock Vina) to validate binding poses .
Q. Q: What strategies mitigate off-target effects in cellular assays for this compound?
A: Use isoform-selective inhibitors as positive controls and CRISPR-validated cell lines. Dose-response curves (IC) and selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) reduce false positives .
Data Contradictions & Validation
Q. Q: How should discrepancies in reported synthetic yields (e.g., 70% vs. 91%) be addressed?
A: Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Variability often arises from trace moisture or impurities in starting materials (e.g., 4-benzyloxy-3-methoxybenzaldehyde purity) . Validate via independent synthesis (e.g., ’s persulfate-mediated protocols) .
Q. Q: Why do FTIR spectra of analogous compounds show inconsistent carbonyl peaks, and how can this be resolved?
A: Crystallinity and solvent residues (e.g., DMSO) may shift peaks. Recrystallize the compound from methanol and reacquire ATR-FTIR spectra. Compare with solid-state NMR or X-ray crystallography data if available .
Methodological Innovations
Q. Q: Can flow chemistry improve the scalability of this compound’s synthesis?
A: Yes. Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance mixing and thermal control for oxidation steps, reducing side products. Residence time optimization (e.g., 3–5 min) can achieve >85% conversion .
Q. Q: How do heuristic algorithms compare to traditional trial-and-error in optimizing reaction conditions?
A: Bayesian optimization outperforms human intuition by iteratively prioritizing high-yield conditions with fewer experiments (e.g., 10–15 trials vs. 50+ trials). Algorithms integrate variables like pH, solvent polarity, and catalyst type to predict optimal parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
